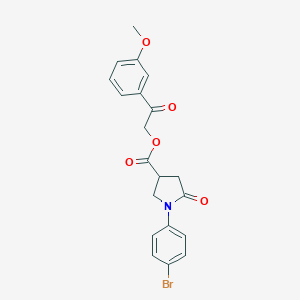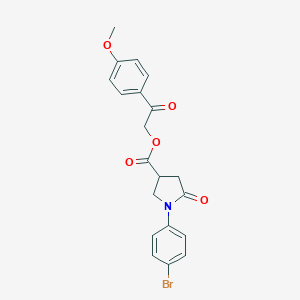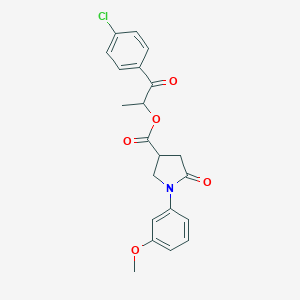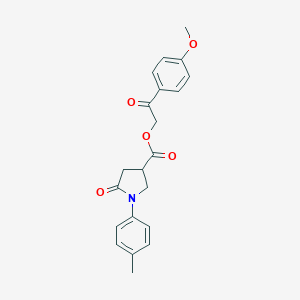
2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as MDPV, is a synthetic cathinone that has gained attention for its potential use as a recreational drug. However, this compound has also been the subject of scientific research due to its effects on the central nervous system. In
Mecanismo De Acción
2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate acts as a reuptake inhibitor for dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the brain. This can result in increased activity in the reward pathway, leading to the potential for addiction and abuse.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including increased locomotor activity, hyperthermia, and changes in heart rate and blood pressure. It has also been shown to affect the release of other neurotransmitters, such as serotonin and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has advantages and limitations for use in lab experiments. One advantage is its potency and selectivity as a dopamine and norepinephrine reuptake inhibitor, making it a useful tool for investigating the effects of these neurotransmitters. However, its potential for abuse and addiction make it important to handle with care and to use appropriate safety measures.
Direcciones Futuras
There are many potential future directions for research on 2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One area of interest is its potential as a treatment for psychiatric disorders such as depression and ADHD. Additionally, further research is needed to understand the long-term effects of this compound use and to develop effective strategies for preventing addiction and abuse. Finally, research on the synthesis and purification of this compound may lead to improvements in the safety and efficacy of this compound for scientific research.
Métodos De Síntesis
2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and pyrrolidine. The resulting compound is then esterified with 4-methylbenzoic acid to yield this compound. The purity of the final product can be increased through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been used in scientific research to investigate its effects on the central nervous system. It has been shown to act as a potent dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This can result in increased locomotor activity, hyperthermia, and other behavioral effects.
Propiedades
Fórmula molecular |
C21H21NO5 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
[2-(4-methoxyphenyl)-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21NO5/c1-14-3-7-17(8-4-14)22-12-16(11-20(22)24)21(25)27-13-19(23)15-5-9-18(26-2)10-6-15/h3-10,16H,11-13H2,1-2H3 |
Clave InChI |
STZSPGLDHAYKHX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC |
SMILES canónico |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-bromo-N-(dibenzo[b,d]furan-3-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271061.png)
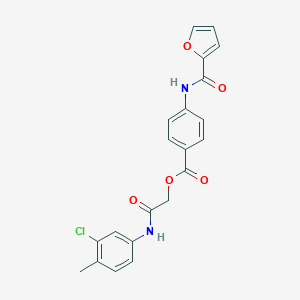
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271065.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-(phenylcarbonyl)cyclohexanecarboxylate](/img/structure/B271066.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 4-(2-furoylamino)benzoate](/img/structure/B271067.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(benzoylamino)benzoate](/img/structure/B271068.png)
![1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271070.png)
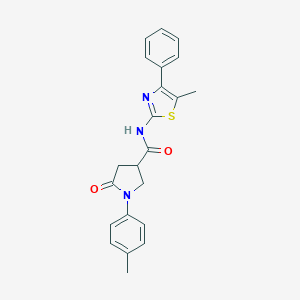
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271077.png)
![1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271079.png)
